molecular formula C9H9N3O B180448 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 76629-36-2

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B180448
CAS No.: 76629-36-2
M. Wt: 175.19 g/mol
InChI Key: PENHPXCQTHIVKF-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound with the molecular formula C9H9N3O. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of both the methyl-substituted oxadiazole ring and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a 1,2,4-oxadiazole ring substituted with a methyl group and an aniline moiety. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various molecular targets within biological systems.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied. Notably, 1,2,4-oxadiazole compounds exhibit a range of pharmacological effects including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds display activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives possess notable anticancer properties. For instance:

  • Cytotoxicity : The compound has been tested against several cancer cell lines including human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and colon cancer (HT-29). In vitro assays revealed IC50 values indicating significant cytotoxicity. For example:
    Cell LineIC50 (µM)
    MCF-72.76
    A5499.27
    HT-291.143

These values suggest that the compound is particularly effective against renal cancer cells.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinases : The oxadiazole ring can inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays indicate that this compound can induce apoptosis in a dose-dependent manner across various cancer cell lines .
  • Targeting Carbonic Anhydrases : Some studies highlight the ability of oxadiazole derivatives to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Case Studies

Several case studies have illustrated the potential of oxadiazole derivatives in drug discovery:

  • Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their anticancer activity. Notably, one derivative showed higher potency than traditional chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityIC50 (µM)
DoxorubicinAnticancer~10
3-Methyl-1,2,4-Oxadiazole DerivativeAnticancer~5
This compoundAnticancer2.76

Properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHPXCQTHIVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506541
Record name 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76629-36-2
Record name 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
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Synthesis routes and methods I

Procedure details

A mixture of 1H-benzo[d][1,3]oxazine-2,4-dione (3.5 g) in THF (35 mL) was treated with N-hydroxy-acetamidine (1.7 g), and DIEA (8 mL). The reaction mixture was microwave heated at 180° C. for 5 minutes, concentrated and purified by silica gel chromatography to afford 2.6 g of 2-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenylamine: 1H NMR (300 MHz, CDCl3) δ 8.0 (d, 1H), 7.4 (t, 1H), 6.9 (m, 2H), 6.0 (bs, 2H), 2.6 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (1.0 g, 4.8 mmol) in dioxane (11 mL) at 80°0 C. was treated with 11 mL of an aqueous solution of sodium sulfide nonahydrate (2.55 g, 10.6 mmol), also at 80° C. After stirring at that temperature for 45 minutes, the reaction was diluted with water (15 mL) and cooled in an ice bath. The resulting precipitate was collected by filtration and rinsed with water to afford 3-methyl-5-(2-aminophenyl)-1,2,4-oxadiazole (522 mg).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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